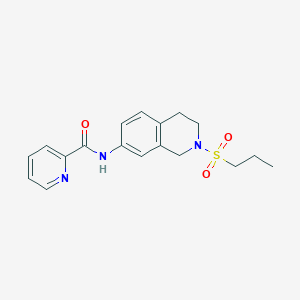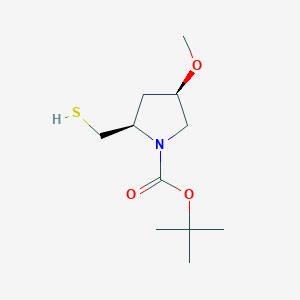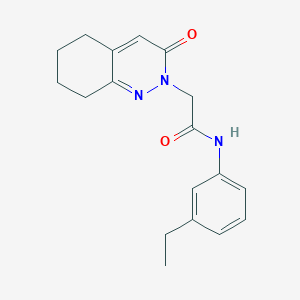![molecular formula C16H13FN2O2S B2444147 4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺 CAS No. 383146-09-6](/img/structure/B2444147.png)
4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
Target of Action
The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase (hCA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
The compound acts as an inhibitor of the hCA enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to changes in pH balance and carbon dioxide transport .
Biochemical Pathways
By inhibiting the hCA enzyme, 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects the carbon dioxide transport pathway . This can lead to a decrease in the removal of carbon dioxide from tissues, potentially affecting various physiological processes. The compound also has the potential to inhibit the Wnt/β-catenin signaling pathway , which plays a key role in cell growth and differentiation .
Pharmacokinetics
The compound’s predicted density is 129±01 g/cm3, and its predicted boiling point is 4649±550 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the hCA enzyme by 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can lead to changes in pH balance and carbon dioxide transport . If the Wnt/β-catenin signaling pathway is also inhibited, this could potentially affect cell growth and differentiation .
准备方法
The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
化学反应分析
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs .
属性
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCQLMYCLGXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2444078.png)
![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/new.no-structure.jpg)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)

